2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride
Overview
Description
2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride is a chemical compound with the CAS Number: 99202-39-8 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C10H16Cl2N2S . The molecular weight of the compound is 267.22 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point range of 228-235 degrees Celsius .Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
The study by Kaya et al. (2016) delves into the corrosion inhibition properties of piperidine derivatives, including those related to 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride, through quantum chemical calculations and molecular dynamics simulations. This research highlights the potential of these compounds in protecting metals against corrosion, suggesting their utility in materials science and engineering (Kaya et al., 2016).
Organic Synthesis and Optically Pure Compounds
Ruano et al. (2006) have demonstrated a method to prepare optically pure piperidine derivatives, highlighting their importance in the synthesis of chiral molecules. This process involves a sophisticated control of stereoselectivity, essential for the development of pharmaceuticals and other biologically active compounds (Ruano et al., 2006).
Nanomagnetic Reusable Catalyst for Chemical Synthesis
A notable advancement by Ghorbani-Choghamarani and Azadi (2015) involves the development of Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst functionalized with piperidine derivatives. This catalyst has shown efficiency in the synthesis of complex organic molecules, indicating its significance in green chemistry and sustainable manufacturing processes (Ghorbani-Choghamarani & Azadi, 2015).
Antimicrobial Studies
Patel and Agravat (2007) explored the synthesis and microbial studies of new pyridine derivatives, including structures akin to this compound. Their findings reveal the potential antimicrobial properties of these compounds, which could lead to new therapeutic agents in combating infections (Patel & Agravat, 2007).
Enzyme Inhibition and Medicinal Chemistry
Research by Le Darz et al. (2015) on fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties, akin to this compound, demonstrates selective inhibition of human carbonic anhydrase II. This selectivity offers insights into the design of enzyme inhibitors with potential applications in treating diseases like glaucoma and edema (Le Darz et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-piperidin-4-ylsulfanylpyridine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITBBBFCFBTZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543921 | |
Record name | 2-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99202-39-8 | |
Record name | 2-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.